![molecular formula C12H9Cl3N2O B6144770 5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 882225-60-7](/img/no-structure.png)
5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde' involves the reaction of 2,4-dichlorobenzylidene malononitrile with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of chloroacetic acid and sodium acetate to yield the intermediate product, which is then treated with hydrochloric acid and sodium hydroxide to obtain the final product.", "Starting Materials": [ "2,4-dichlorobenzylidene malononitrile", "3-methyl-1H-pyrazole-5-carbaldehyde", "Chloroacetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzylidene malononitrile (1.0 g) and 3-methyl-1H-pyrazole-5-carbaldehyde (0.8 g) in chloroacetic acid (5 mL) and add sodium acetate (0.5 g).", "Step 2: Heat the mixture at 80°C for 4 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the intermediate product.", "Step 7: Dissolve the intermediate product in hydrochloric acid (10%) and add sodium hydroxide solution (10%) until the pH reaches 9-10.", "Step 8: Extract the product with ethyl acetate (3 x 20 mL).", "Step 9: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 10: Concentrate the solution under reduced pressure to obtain the final product." ] } | |
Numéro CAS |
882225-60-7 |
Formule moléculaire |
C12H9Cl3N2O |
Poids moléculaire |
303.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




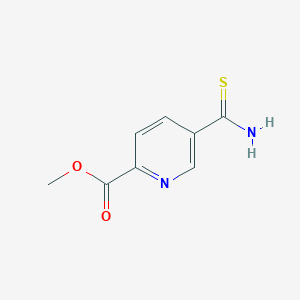
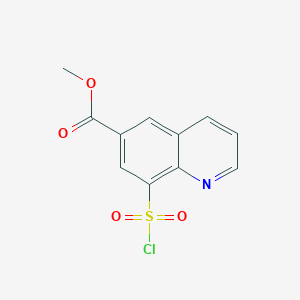
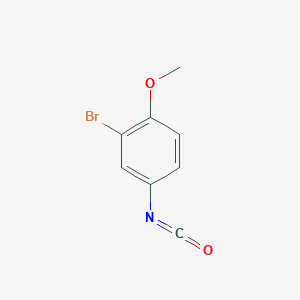
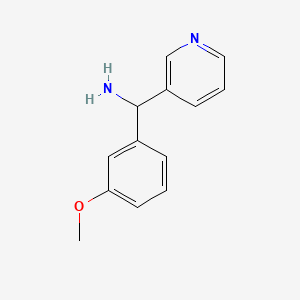
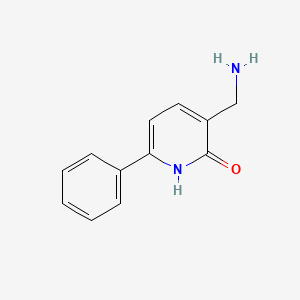

![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)